molecular formula C7H12ClN3 B1436236 2-(5-Methylpyrimidin-2-yl)ethan-1-amine hydrochloride CAS No. 1781140-04-2

2-(5-Methylpyrimidin-2-yl)ethan-1-amine hydrochloride

Cat. No. B1436236
M. Wt: 173.64 g/mol
InChI Key: QNZXJGPKYUCALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methylpyrimidin-2-yl)ethan-1-amine hydrochloride, also known as MPEA hydrochloride, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPEA hydrochloride is a derivative of pyrimidine, an organic compound that is widely used in the pharmaceutical industry. In

Scientific Research Applications

Structural Analysis and Molecular Interactions

Crystal and molecular structures of compounds related to 2-(5-Methylpyrimidin-2-yl)ethan-1-amine hydrochloride have been extensively studied, revealing intricate hydrogen-bonding interactions and layer structures in their crystal formations. These studies are pivotal in understanding the conformational dynamics and chemical reactivity of these compounds (Odell et al., 2007).

Medicinal Chemistry and Drug Design

The compound and its derivatives have been subject to various computational and experimental studies to explore their potential in medical applications. Notably, investigations into the molecular structure, vibrational spectroscopy, and molecular docking studies suggest significant roles in treating hypertension and other medical conditions. These studies provide insights into the biological activity and interaction mechanisms of these compounds at the molecular level (Aayisha et al., 2019).

Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of compounds structurally similar to 2-(5-Methylpyrimidin-2-yl)ethan-1-amine hydrochloride has led to the development of novel synthetic routes and methodologies. These studies contribute to the broader field of synthetic chemistry, offering new pathways for creating complex molecules and exploring their chemical behavior (Doulah et al., 2014).

properties

IUPAC Name

2-(5-methylpyrimidin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-6-4-9-7(2-3-8)10-5-6;/h4-5H,2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZXJGPKYUCALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methylpyrimidin-2-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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